N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity with various reagents and its behavior under different conditions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.).Scientific Research Applications
Palladium-Catalyzed Condensation
A study by Lu, Wu, and Yoshikai (2014) describes a palladium(II) catalyst facilitating the condensation of an N-aryl imine and an alkynylbenziodoxolone derivative to produce multisubstituted furans. This process includes the cleavage of the C-C triple bond and fragmentation of the carboxylate moiety, indicating a potential pathway for synthesizing derivatives of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide (Lu, Wu, & Yoshikai, 2014).
Synthesis and Reactivity in Organic Chemistry
Aleksandrov and El’chaninov (2017) focused on synthesizing and studying the reactivity of furan-2-yl compounds, which can be relevant for the functionalization of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide (Aleksandrov & El’chaninov, 2017).
Anti-Bacterial Activities
Research by Siddiqa et al. (2022) explored the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides and their in vitro anti-bacterial activities. This indicates potential biomedical applications of furan-2-carboxamide derivatives (Siddiqa et al., 2022).
PET Imaging in Neuroscience
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a derivative of furan-2-carboxamide. This has implications for imaging reactive microglia and studying neuroinflammation (Horti et al., 2019).
Synthesis of Furan Polyesters
Jiang, Maniar, Woortman, Alberda van Ekenstein, and Loos (2015) demonstrated the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, highlighting the potential of furan derivatives in producing sustainable polymers (Jiang et al., 2015).
Antimicrobial Activity
Cakmak et al. (2022) synthesized and evaluated a thiazole-based heterocyclic amide (N-(thiazol-2-yl)furan-2-carboxamide) for its antimicrobial activity, providing insights into the biological applications of furan-2-carboxamide derivatives (Cakmak et al., 2022).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other potential hazards. It would also involve looking at how to handle and store the compound safely.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions that could be explored, potential applications for the compound, or ways to improve its synthesis.
I hope this general information is helpful. If you have a specific question about a different compound or a more specific aspect of this one, feel free to ask!
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-14(11-18-17(20)16-4-2-10-22-16)12-5-7-13(8-6-12)15-3-1-9-21-15/h1-10,14,19H,11H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFXXQIFMVSOFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide |
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